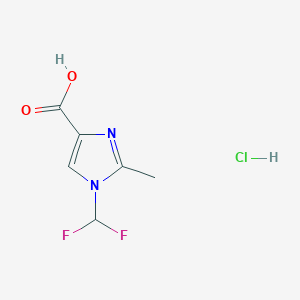

1-(Difluoromethyl)-2-methylimidazole-4-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

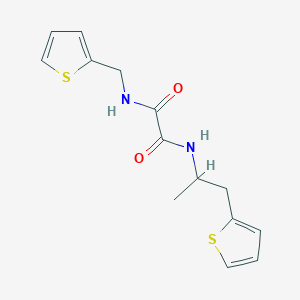

“1-(Difluoromethyl)-2-methylimidazole-4-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2567495-82-1 . It has a molecular weight of 212.58 . The IUPAC name for this compound is 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6F2N2O2.ClH/c1-3-9-2-4(5(11)12)10(3)6(7)8;/h2,6H,1H3,(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 212.58 . More specific physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Green Chemistry and Ionic Liquids

Research in green chemistry has explored the use of imidazole derivatives in sustainable processes. For instance, Brønsted acidic ionic liquids such as 1-methylimidazolium tetrafluoroborate have been investigated for their catalytic properties in esterification reactions, highlighting their potential as green catalysts and recyclable mediums. These substances offer efficient pathways for producing esters from carboxylic acids and alcohols without volatile organic solvents, with the ionic liquids being reusable after water removal (Zhu, Yang, Tang, & He, 2003). This approach supports environmental sustainability by minimizing hazardous waste.

Synthesis of Amino Acid Mimetics

Imidazole derivatives have been utilized in the synthesis of amino acid mimetics, which are important in drug discovery and development. The palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes has been used to create 1-benzyl-4-methylimidazoles with various substituents at the 2-position, providing access to optically active amino acid mimetics featuring a C-terminal imidazole. This method offers a versatile approach to designing compounds with potential therapeutic applications (Zaman, Kitamura, & Abell, 2005).

Antiinflammatory Activity of Imidazole Derivatives

The antiinflammatory properties of imidazole derivatives have been studied, with research focusing on the preparation and evaluation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids. These compounds were synthesized through the reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate and subsequent hydrolysis. Evaluation of their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities provides insights into their therapeutic potential (Abignente et al., 1982).

Role in Reverse Osmosis Membranes

The application of 1-methylimidazole as an additive in the preparation of reverse osmosis (RO) membranes demonstrates the versatility of imidazole derivatives in material science. This additive helps form membranes with a dense and thin polyamide layer, enhancing desalination performance. The study highlights the importance of imidazole derivatives in developing advanced filtration technologies with improved flux-rejection combinations and stability (Yingying et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Eigenschaften

IUPAC Name |

1-(difluoromethyl)-2-methylimidazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2.ClH/c1-3-9-4(5(11)12)2-10(3)6(7)8;/h2,6H,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYGDXIJQLJAKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C(F)F)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-4-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2863702.png)

![tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate](/img/structure/B2863703.png)

![3-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2863709.png)

![4-acetyl-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863710.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2863712.png)

![methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2863715.png)

![7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B2863723.png)